

Application Notes and Protocols for Fluorescence Polarization Binding Assay with GSK761

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Compound of Interest

Compound Name: GSK761

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Introduction

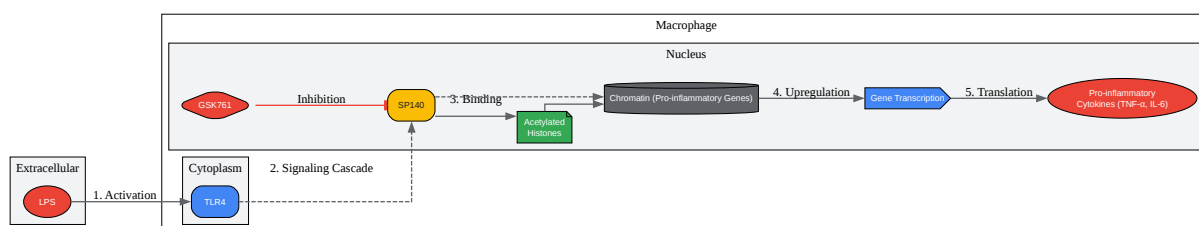
GSK761 is a potent and selective small molecule inhibitor of the epigenetic reader protein SP140.[1] SP140 is predominantly expressed in immune cells and has been implicated in the pathogenesis of inflammatory diseases, including Crohn's disease.[2][3] It functions by recognizing and binding to acetylated histones, thereby regulating gene expression programs involved in inflammation. **GSK761** offers a valuable tool for elucidating the biological functions of SP140 and for exploring its potential as a therapeutic target.

Fluorescence Polarization (FP) is a robust and homogeneous assay format widely used in drug discovery for studying molecular interactions.[4][5] The principle of FP is based on the observation that when a small fluorescently labeled molecule (tracer) is excited with polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate of the tracer slows down significantly, resulting in a higher degree of polarization of the emitted light. This change in polarization can be measured and is directly proportional to the fraction of the tracer bound to the protein.

This document provides detailed application notes and protocols for a fluorescence polarization binding assay to characterize the interaction of **GSK761** with its target protein, SP140. The assay utilizes a fluorescently labeled version of **GSK761**, termed GSK064, as the tracer.

Signaling Pathway of SP140 in Inflammatory Macrophages

SP140 is a key regulator of the transcriptional program in inflammatory macrophages. Upon stimulation with inflammatory signals like Lipopolysaccharide (LPS), SP140 is recruited to the chromatin, specifically to the transcription start sites (TSS) of pro-inflammatory cytokine genes. This recruitment is thought to be mediated by its bromodomain, which recognizes acetylated histones. The binding of SP140 to these sites leads to the expression of various pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β , driving the inflammatory response. The inhibitor **GSK761** acts by competitively binding to the bromodomain of SP140, thereby preventing its association with acetylated histones on the chromatin. This inhibition leads to a reduction in the expression of pro-inflammatory genes, thus dampening the inflammatory response of macrophages.



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Caption: SP140 signaling pathway in macrophages and the inhibitory action of **GSK761**.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from fluorescence polarization binding assays involving **GSK761** and its fluorescent analog, GSK064, with the SP140 protein.

Parameter	Molecule(s)	Value	Reference
Binding Affinity (Kd)	GSK064 and SP140 (687-867)	Not explicitly stated, but used at 3 nM in assays	[2]
Inhibitor Potency (IC50)	GSK761 vs. GSK064/SP140	77.79 nM	[1]

Experimental Protocols

Recombinant SP140 Protein Expression and Purification

This protocol describes a general method for the expression and purification of a fragment of the human SP140 protein (residues 687-867, containing the PHD finger and bromodomain) fused to a 6xHis and FLAG tag at the N-terminus.

1. Expression Vector:

- A suitable bacterial expression vector (e.g., pET series) containing the coding sequence for 6His-FLAG-TEV-SP140(687-867).

2. Bacterial Strain:

- E. coli BL21(DE3) is a commonly used strain for protein expression.[\[6\]](#)

3. Expression:

- Transform the expression vector into competent E. coli BL21(DE3) cells.
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[6]
- Continue to grow the culture overnight at a reduced temperature, for example, 18°C, to improve protein solubility.

4. Purification:

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
- Lyse the cells by sonication or using a microfluidizer.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
- Wash the column with Wash Buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP).
- Elute the protein with Elution Buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 300 mM imidazole, 1 mM TCEP).
- (Optional) If required, the 6xHis-FLAG tag can be removed by digestion with TEV protease, followed by a second Ni-NTA column to remove the cleaved tag and protease.
- Perform size-exclusion chromatography (gel filtration) as a final polishing step to obtain highly pure and monomeric protein in a suitable buffer for the binding assay (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

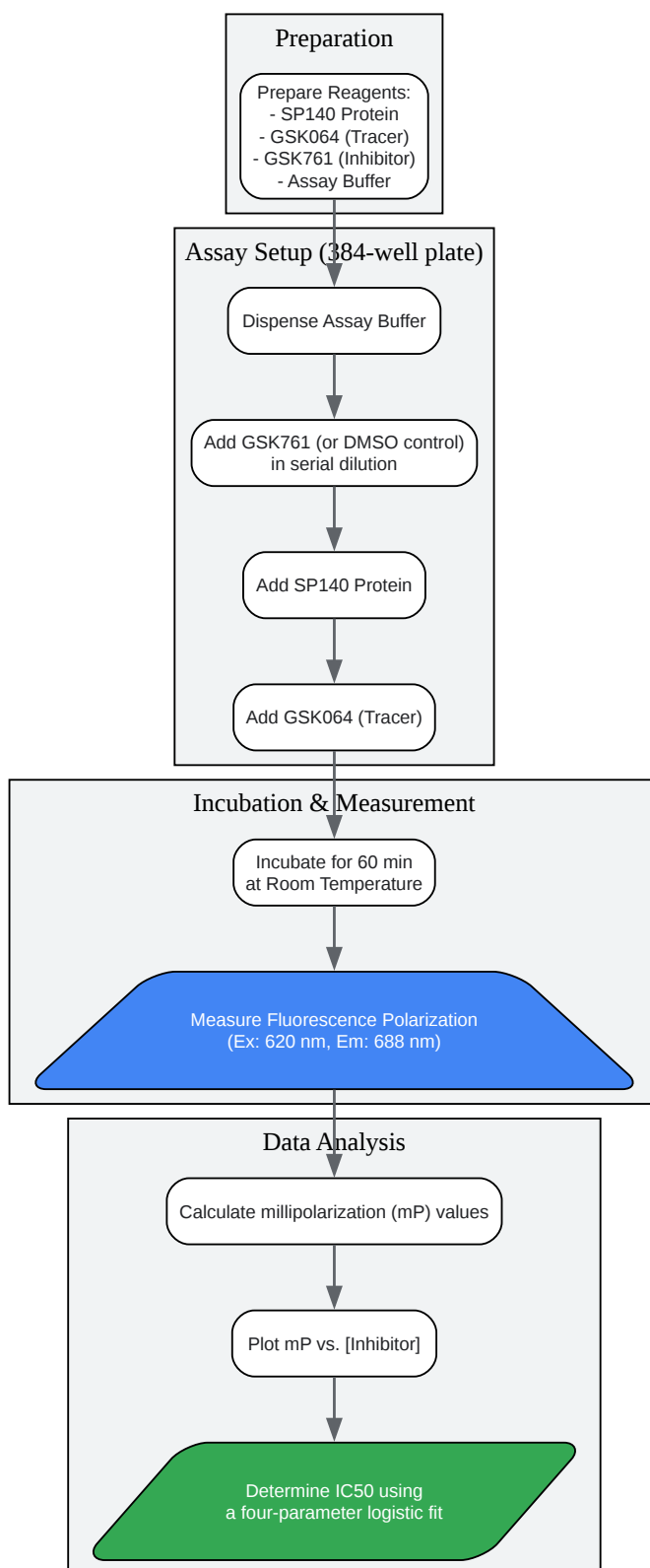
Fluorescence Polarization Binding Assay Protocol

This protocol details the steps for performing a direct binding assay to determine the interaction between the fluorescent probe GSK064 and recombinant SP140, as well as a competition assay to measure the inhibitory potency of **GSK761**.

Materials:

- Recombinant human SP140 protein (e.g., 6His-FLAG-TEV-SP140(687-867))
- Fluorescent probe: GSK064 (**GSK761** labeled with Alexa Fluor 647)
- Unlabeled inhibitor: **GSK761**
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Pluronic F-127, 1 mM DTT[2]
- Black, low-volume, 384-well non-binding surface microplates
- A microplate reader capable of measuring fluorescence polarization with appropriate filters for Alexa Fluor 647 (Excitation: ~620 nm, Emission: ~688 nm)[2]

Experimental Workflow Diagram:



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Caption: Workflow for the **GSK761** fluorescence polarization competition assay.

Direct Binding Assay (SP140 Titration):

- Prepare a serial dilution of the recombinant SP140 protein in Assay Buffer in the 384-well plate. A typical starting concentration might be in the low micromolar range, with 2-fold serial dilutions.
- To each well, add the fluorescent probe GSK064 to a final concentration of 3 nM.[\[2\]](#)
- Include control wells containing only GSK064 in Assay Buffer (for measuring the polarization of the free tracer) and wells with buffer only (for background measurement).
- Bring the final volume in each well to 20 μ L with Assay Buffer.
- Incubate the plate at room temperature for 60 minutes, protected from light.[\[2\]](#)
- Measure the fluorescence polarization on a suitable plate reader using excitation and emission wavelengths of 620 nm and 688 nm, respectively.[\[2\]](#)
- Plot the millipolarization (mP) values against the concentration of SP140 and fit the data to a sigmoidal dose-response curve to determine the K_d .

Competition Binding Assay (**GSK761** IC50 Determination):

- Prepare a serial dilution of the inhibitor **GSK761** in Assay Buffer in the 384-well plate. A typical starting concentration might be 10 μ M, with 3-fold serial dilutions.
- To each well, add the recombinant SP140 protein at a constant concentration (typically at or slightly above the K_d value determined from the direct binding assay).
- Add the fluorescent probe GSK064 to a final concentration of 3 nM.[\[2\]](#)
- Include control wells:
 - 0% Inhibition (High Signal): SP140 + GSK064 + DMSO (or vehicle for **GSK761**)
 - 100% Inhibition (Low Signal): GSK064 + DMSO (no SP140)
- Bring the final volume in each well to 20 μ L with Assay Buffer.

- Incubate the plate at room temperature for 60 minutes, protected from light.[2]
- Measure the fluorescence polarization on a suitable plate reader (Excitation: 620 nm, Emission: 688 nm).[2]
- Calculate the percent inhibition for each concentration of **GSK761** using the formula: % Inhibition = $100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))$ where mP_sample is the polarization at a given inhibitor concentration, mP_low is the polarization of the free tracer, and mP_high is the polarization in the absence of inhibitor.
- Plot the percent inhibition against the logarithm of the **GSK761** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The fluorescence polarization assay described here provides a robust and sensitive method for characterizing the binding of inhibitors to the SP140 protein. This high-throughput compatible assay is an invaluable tool for the discovery and development of novel SP140 inhibitors, such as **GSK761**, for the potential treatment of inflammatory diseases. The detailed protocols and application notes provided herein should enable researchers to successfully implement this assay in their own laboratories.

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